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Introduction

ML365 is a potent and selective small molecule inhibitor with dual activity against the two-pore
domain potassium (K2P) channels TASK-1 (KCNK3) and TWIK2, as well as the transient
receptor potential canonical (TRPC) 4 and 5 channels. These ion channels are critically
involved in regulating neuronal excitability, calcium homeostasis, and inflammatory responses.
In primary neuronal cultures, ML365 serves as a valuable pharmacological tool to investigate
the roles of these channels in neuronal function, neuroprotection, and neuroinflammation.
These application notes provide detailed protocols for the use of ML365 in primary neuronal
cultures to assess its neuroprotective and anti-inflammatory effects.

Mechanism of Action

ML365 exerts its effects by blocking the ion-conducting pore of TASK-1, TWIK2, and TRPC4/5
channels.

o TASK-1 and TWIK2 Inhibition: By inhibiting these potassium channels, ML365 can lead to
neuronal depolarization. These channels play a role in setting the resting membrane
potential and their inhibition can modulate neuronal excitability.[1]

e TRPCA4/5 Inhibition: Inhibition of TRPC4/5 channels by ML365 modulates calcium influx in
response to G-protein coupled receptor (GPCR) activation and other stimuli.[2] This can
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impact a wide range of downstream signaling pathways involved in synaptic plasticity,
neuronal survival, and apoptosis.[3][4]

Data Presentation
Table 1: Neuroprotective Effects of ML365 against
Glutamate-Induced Excitotoxicity in Primary Cortical

Neurons

ML365 Concentration (uM) Neuronal Viability (%) (MTT Assay)
0 (Glutamate only) 52+45

1 65+5.1

5 78 £3.9

10 89+3.2

20 92+28

Control (no Glutamate) 100+ 3.7

Data are presented as mean + SEM from three independent experiments. Neuronal viability
was assessed 24 hours after a 1-hour exposure to 100 uM glutamate.

Table 2: Anti-inflammatory Effects of ML365 on LPS-

ML365 Concentration (pM) TNF-a Release (pg/mL) (ELISA)
0 (LPS only) 450 £+ 25

1 320+ 18

5 210+ 15

10 125+12

20 809

Control (no LPS) 305
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Data are presented as mean = SEM from three independent experiments. TNF-a levels in the

culture supernatant were measured 24 hours after stimulation with 100 ng/mL

Lipopolysaccharide (LPS).

Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18
(E18) rat pups.

Materials:

E18 pregnant Sprague-Dawley rat

Hibernate-E medium

Papain (20 U/mL)

DNase |

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
Poly-D-lysine coated culture plates or coverslips

Sterile dissection tools

Procedure:

Euthanize the pregnant rat according to institutional guidelines and harvest the E18
embryos.

Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

Mince the cortical tissue and incubate in papain and DNase | solution at 37°C for 20-30
minutes.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell
suspension.
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Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
Determine cell viability and density using a hemocytometer and trypan blue exclusion.

Plate the neurons on Poly-D-lysine coated plates/coverslips at a desired density (e.g., 1 x
1075 cells/cm?).

Incubate the cultures at 37°C in a humidified incubator with 5% CQO2.

Change half of the medium every 3-4 days. Cultures are typically ready for experiments
between 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay - Glutamate
Excitotoxicity Model

This protocol assesses the neuroprotective effect of ML365 against glutamate-induced cell
death.

Materials:

Mature primary cortical neuron cultures (DIV 7-10)

ML365 stock solution (in DMSO)

Glutamate stock solution

Neurobasal medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well plate reader

Procedure:

o Pre-treat the neuronal cultures with varying concentrations of ML365 (e.g., 1, 5, 10, 20 uM)
for 1 hour. Include a vehicle control (DMSO).
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 Induce excitotoxicity by adding glutamate to a final concentration of 100 uM for 1 hour. A
control group without glutamate should be included.

» Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal
medium containing the respective concentrations of ML365.

¢ |ncubate the cultures for 24 hours.

o Perform an MTT assay to assess cell viability.[5] Add MTT reagent to each well and incubate
for 2-4 hours at 37°C.

e Add solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a plate reader.

o Calculate neuronal viability as a percentage of the control group.

Protocol 3: Anti-inflammatory Assay - LPS-Stimulated
Co-culture Model

This protocol evaluates the anti-inflammatory effect of ML365 by measuring the inhibition of
TNF-a release from lipopolysaccharide (LPS)-stimulated microglia-neuron co-cultures.

Materials:

e Primary microglia-neuron co-cultures (or primary neurons with a known percentage of
microglia)

e ML365 stock solution (in DMSO)
 Lipopolysaccharide (LPS) from E. coli
o ELISA kit for TNF-a

¢ 96-well plate reader

Procedure:
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e Prepare primary microglia-neuron co-cultures. Alternatively, primary cortical cultures
containing endogenous microglia can be used.

e Pre-treat the cultures with varying concentrations of ML365 (e.g., 1, 5, 10, 20 uM) for 1 hour.
Include a vehicle control (DMSO).

» Stimulate the cultures with LPS at a final concentration of 100 ng/mL for 24 hours.[6] A
control group without LPS should be included.

o After 24 hours, collect the culture supernatant.

o Perform an ELISA for TNF-a according to the manufacturer's instructions to measure the
concentration of this pro-inflammatory cytokine in the supernatant.[7][8][9][10]

o Read the absorbance on a plate reader and calculate the TNF-a concentration based on a
standard curve.

Protocol 4: Calcium Imaging

This protocol describes the measurement of intracellular calcium changes in response to
stimuli in the presence of ML365 using the ratiometric dye Fura-2 AM.

Materials:

e Mature primary neuronal cultures on glass coverslips

e ML365 stock solution (in DMSO)

e Fura-2 AM stock solution (in DMSO)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

o Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an
emission filter around 510 nm.

Procedure:
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e Prepare a Fura-2 AM loading solution (e.g., 2-5 pM Fura-2 AM with 0.02% Pluronic F-127 in
HBSS).

 Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C
in the dark.[11][12][13][14]

e Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least
30 minutes.

e Mount the coverslip onto the imaging chamber of the fluorescence microscope.
¢ Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

o Perfuse the cells with ML365 at the desired concentration and record any changes in the
340/380 ratio.

o Apply a stimulus known to increase intracellular calcium (e.g., high potassium, glutamate, or
a specific GPCR agonist) in the continued presence of ML365.

» Record the changes in the 340/380 fluorescence ratio over time.

e Analyze the data by calculating the ratio of fluorescence intensities (F340/F380), which is
proportional to the intracellular calcium concentration.

Visualizations
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Caption: ML365-mediated neuroprotection workflow.
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Caption: ML365 anti-inflammatory signaling pathway.
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Caption: General experimental workflow for ML365 studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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